molecular formula C5H7BrN2O B169267 3-Bromo-5-isopropyl-1,2,4-oxadiazole CAS No. 121562-07-0

3-Bromo-5-isopropyl-1,2,4-oxadiazole

Cat. No.: B169267
CAS No.: 121562-07-0
M. Wt: 191.03 g/mol
InChI Key: WIDCHCHGUKABLQ-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C5H7BrN2O. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of a bromine atom and an isopropyl group makes this compound particularly interesting for various chemical and biological applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the use of sodium hydrogencarbonate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-5-isopropyl-1,2,4-oxadiazole is unique due to the specific positioning of the bromine atom and the isopropyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings from various studies.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell functions. As part of the 1,2,4-oxadiazole class, it has been synthesized for its anti-infective properties , exhibiting antibacterial , antiviral , and anti-leishmanial activities. The compound likely interferes with critical biochemical pathways in microorganisms, such as:

  • DNA replication
  • Protein synthesis
  • Cell wall synthesis

These interactions lead to the inhibition of microbial growth or cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its molecular structure allows for effective absorption and distribution within biological systems. The presence of a lipophilic isopropyl group enhances its potential bioavailability.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, derivatives similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects .

Anti-inflammatory Effects

Research has indicated that oxadiazole derivatives exhibit anti-inflammatory effects comparable to standard drugs like Indomethacin. In vivo studies involving carrageenan-induced paw swelling in rats showed that some derivatives achieved anti-inflammatory effects ranging from 33% to 86% .

Anticancer Potential

The anticancer activity of oxadiazole compounds has been widely studied. For example, modifications of oxadiazoles have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency against specific tumors. One study reported a derivative exhibiting an IC50 value as low as 1.143 µM against renal cancer cells .

Research Findings and Case Studies

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro testingEffective against E. coli and S. aureus
Anti-inflammatoryIn vivo rat modelAnti-inflammatory effects up to 86%
AnticancerCytotoxicity assaysIC50 as low as 1.143 µM against renal cancer

Properties

IUPAC Name

3-bromo-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDCHCHGUKABLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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